

Technical Support Center: Interferences in the Jaffe Reaction Using Sodium Picrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium picrate

Cat. No.: B1264708

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to interferences in the Jaffe reaction for creatinine determination.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the Jaffe reaction and why is it prone to interference?

The Jaffe reaction, first described by Max Jaffe in 1886, is a colorimetric method used to determine creatinine levels.^{[1][2]} In this reaction, creatinine reacts with picric acid in an alkaline solution to form a reddish-orange Janovsky complex, the intensity of which is proportional to the creatinine concentration.^{[2][3]}

The reaction's susceptibility to interference stems from its lack of specificity. The alkaline picrate reagent can react with substances other than creatinine that contain a similar carbonyl group, leading to the formation of non-creatinine chromogens.^{[4][5]} These interfering substances, also known as "pseudochromogens," can cause falsely elevated or sometimes decreased creatinine readings.^[1]

Q2: My creatinine readings are unexpectedly high. What are the common substances that cause positive interference?

Falsely elevated creatinine levels are a common issue. Several endogenous and exogenous substances can cause positive interference in the Jaffe reaction.

Common Causes of Positive Interference:

- Endogenous Substances:
 - Proteins: High protein concentrations in the sample can lead to a positive bias.[\[6\]](#)[\[7\]](#)
 - Glucose: Particularly at high concentrations, glucose can react with the alkaline picrate reagent.[\[1\]](#)[\[7\]](#) The interference is more significant at lower creatinine concentrations.[\[7\]](#)
 - Ketones: Acetoacetate and other ketones are well-documented interferents.[\[5\]](#)[\[8\]](#)
 - α -Keto Acids: Compounds like α -ketoglutarate can contribute to falsely high readings.[\[8\]](#)
- Exogenous Substances (Drugs):
 - Cephalosporin Antibiotics: Certain cephalosporins, such as cefoxitin, cefazolin, and cephalothin, are known to form non-creatinine chromogens with the reagent.[\[1\]](#)
 - Other Drugs: Aspirin, acetaminophen, and metamizole have been reported to cause positive interference.[\[9\]](#) Streptomycin at high doses can also interfere.[\[1\]](#)[\[9\]](#)
 - 5-Aminolevulinic Acid (ALA): This photosensitizer pro-drug can cause significant transient increases in creatinine measured by the Jaffe method.[\[5\]](#)

Troubleshooting Steps:

- Review Sample Matrix and Patient/Subject History: Check for high levels of glucose (hyperglycemia), ketones (ketoacidosis), or administration of interfering drugs.
- Consider a Kinetic Jaffe Assay: Automated analyzers often use a kinetic reading of the reaction, which can minimize the influence of slow-reacting interferents.[\[2\]](#)
- Implement Correction/Mitigation Protocols: Refer to the experimental protocols below for methods to reduce specific interferences.

- Use an Alternative Method: If interference is suspected and cannot be resolved, using a more specific enzymatic creatinine assay is recommended.[1][5][10]

Q3: My creatinine readings seem falsely low. What could be causing this?

Negative interference, while less common than positive interference, can also occur, leading to an underestimation of creatinine levels.

Common Causes of Negative Interference:

- Bilirubin: High concentrations of bilirubin (hyperbilirubinemia) are a primary cause of negative interference in the Jaffe reaction.[6][11]
- Certain Drugs: Some drugs, like phenacetide and cephalothin, can interfere negatively depending on the timing of the measurement in kinetic assays.[12]

Troubleshooting Steps:

- Check for Icteric Samples: Visually inspect the sample for signs of high bilirubin.
- Implement a Bilirubin Mitigation Protocol: See the detailed protocols below for methods using sodium dodecyl sulfate (SDS) or potassium ferricyanide to minimize bilirubin interference.[6][13][14]
- Consider Sample Pre-treatment: Deproteinization or pre-incubation with NaOH can help reduce bilirubin interference.[15]
- Alternative Assay: An enzymatic creatinine assay is less susceptible to bilirubin interference and is a reliable alternative for icteric samples.[11][16]

Quantitative Data on Interfering Substances

The following tables summarize the effects of various substances on creatinine measurement using the Jaffe reaction.

Table 1: Endogenous Interferents

Interfering Substance	Type of Interference	Method of Action
Proteins	Positive	Forms pseudo-chromogens with alkaline picrate. [6] [7]
Glucose	Positive	Reacts with alkaline picrate, especially at high concentrations. [1] [7]
Bilirubin	Negative	Imparts a negative bias in the reaction. [6] [11]
Ketones (e.g., Acetoacetate)	Positive	Reacts with picrate to form a chromogen. [5] [8]
α -Keto Acids	Positive	Reacts with picrate similarly to creatinine. [8]
Ascorbic Acid	Positive	Can react with the alkaline picrate reagent. [2]

Table 2: Exogenous (Drug) Interferents

Interfering Drug/Compound	Type of Interference	Notes
Cephalosporin Antibiotics	Positive	Forms non-creatinine chromogens. [1]
5-Aminolevulinic Acid (ALA)	Positive	Causes a concentration-dependent increase in measured creatinine. [5]
Streptomycin	Positive	Interferes at high doses. [1] [9]
Aspirin, Acetaminophen	Positive	Known to interfere with the Jaffe assay. [9]
Phenacemide, Cephalothin	Positive or Negative	Interference can vary based on the specific assay timing. [1] [12]

Experimental Protocols

Protocol 1: Minimizing Bilirubin Interference with Sodium Dodecyl Sulfate (SDS)

This protocol is adapted from methods that utilize SDS to reduce the negative interference caused by bilirubin and the positive interference from proteins.

Objective: To accurately measure creatinine in samples with high bilirubin or protein content using a modified Jaffe reaction.

Materials:

- Alkaline picrate reagent
- Sodium Dodecyl Sulfate (SDS) solution
- Sample (serum or plasma)
- Spectrophotometer

Methodology:

- **Reagent Preparation:** Prepare the alkaline-picrate reagent with the addition of SDS. The final concentration of SDS in the reagent should be optimized for the specific assay conditions but is typically in a range that is effective at minimizing interference.[\[6\]](#)[\[13\]](#)
- **Sample Incubation:** Pre-incubate the sample with the SDS-containing alkaline buffer for a defined period (e.g., 10 minutes) before initiating the Jaffe reaction.[\[13\]](#)
- **Jaffe Reaction:** Add the picric acid solution to the pre-incubated sample to start the color development.
- **Measurement:** Read the absorbance kinetically or at a fixed endpoint using a spectrophotometer at the appropriate wavelength (typically around 505-520 nm).[\[1\]](#)[\[11\]](#)

Protocol 2: Eliminating Bilirubin Interference by Oxidation with Potassium Ferricyanide

This method involves the oxidation of bilirubin to biliverdin, which does not interfere with the Jaffe reaction.

Objective: To eliminate the negative interference of bilirubin in creatinine measurement.

Materials:

- Potassium ferricyanide solution
- Alkaline picrate reagent
- Sample (serum or plasma)
- Spectrophotometer

Methodology:

- Pre-treatment: Add potassium ferricyanide solution to the sample before the addition of the alkaline picrate reagent.[\[14\]](#)
- Incubation: Allow a short incubation period for the oxidation of bilirubin to occur.
- Jaffe Reaction: Proceed with the addition of the alkaline picrate reagent to initiate the reaction with creatinine.
- Measurement: Measure the absorbance as per the standard Jaffe protocol. It is important to note that an excess of potassium ferricyanide can lead to falsely positive results.[\[13\]](#)

Protocol 3: Sample Deproteinization to Reduce Interferences

This is a classical approach to remove protein and protein-bound interferents.

Objective: To remove proteins and associated interfering substances prior to the Jaffe reaction.

Materials:

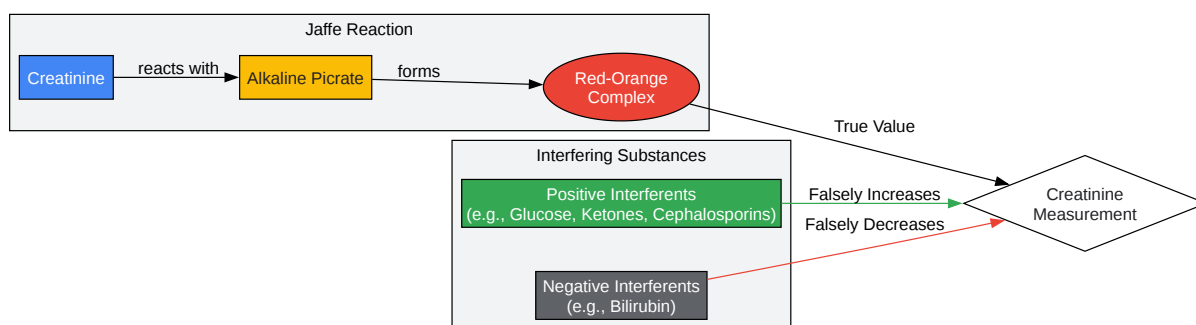
- Trichloroacetic acid (TCA) or other suitable protein precipitant[\[13\]](#)
- Sample (serum or plasma)

- Centrifuge
- Alkaline picrate reagent

Methodology:

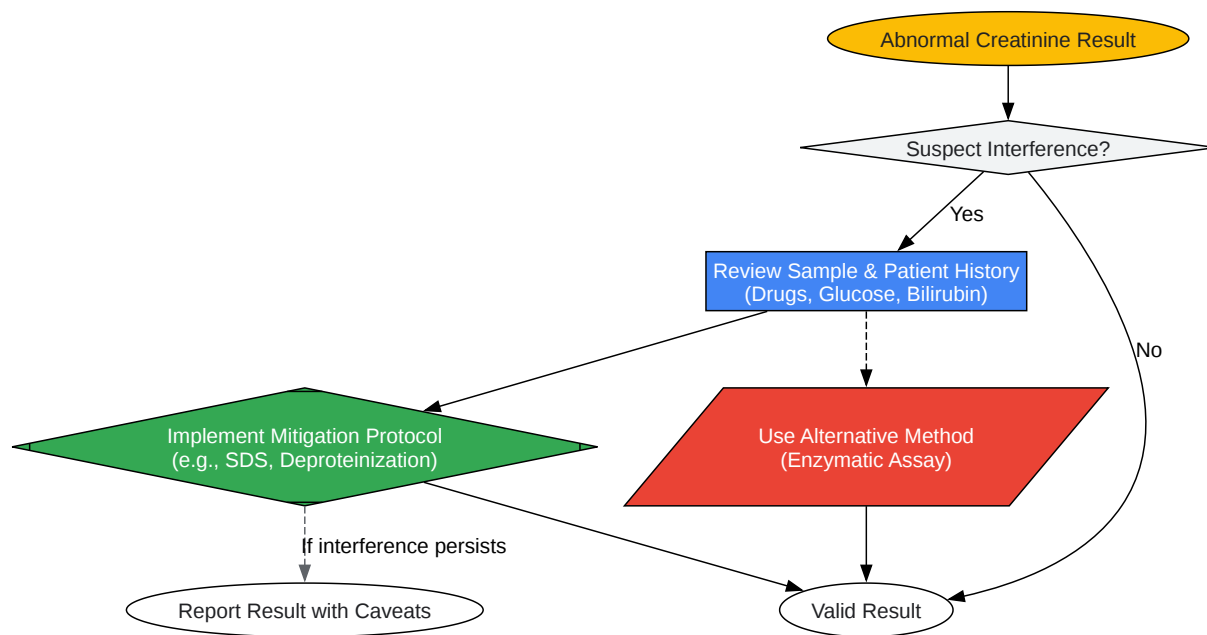
- Precipitation: Add the protein precipitant (e.g., TCA) to the sample.
- Centrifugation: Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.
- Supernatant Collection: Carefully collect the protein-free supernatant.
- Jaffe Reaction: Perform the Jaffe reaction on the supernatant.
- Calculation: Adjust the final creatinine concentration to account for the dilution factor from the deproteinization step.

Visualizations



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Caption: Overview of the Jaffe reaction and the impact of interfering substances.



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Caption: Troubleshooting workflow for unexpected Jaffe reaction results.

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- To cite this document: BenchChem. [Technical Support Center: Interferences in the Jaffe Reaction Using Sodium Picrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1264708#interferences-in-the-jaffe-reaction-using-sodium-picrate]

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